molecular formula C12H25NO5 B2624354 tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate CAS No. 1254119-42-0

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate

Cat. No.: B2624354
CAS No.: 1254119-42-0
M. Wt: 263.334
InChI Key: BDUVNSQZIIAUHB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Analysis

The IUPAC name of this compound is derived through a hierarchical prioritization of functional groups. The parent structure is identified as a carbamate, with the tert-butyl group serving as an alkoxy substituent. The nitrogen atom of the carbamate is further substituted with a methyl group and a 2-(2-(2-hydroxyethoxy)ethoxy)ethyl chain. According to IUPAC rules, the numbering begins at the carbamate oxygen, yielding the full name: tert-butyl N-methyl-N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]carbamate.

Constitutional isomerism in this molecule is limited due to the fixed connectivity of its PEG-like chain and carbamate core. However, alternative arrangements of the ethylene oxide units could theoretically exist. For instance, varying the position of the hydroxyethoxy terminal group or rearranging the methyl and ethylene oxide substituents on the nitrogen atom could produce isomers. The molecular formula $$ \text{C}{12}\text{H}{25}\text{NO}_5 $$ (derived from PubChem data) precludes significant constitutional diversity, as the substituents are constrained by the carbamate’s bonding requirements. A comparative analysis of similar carbamates, such as benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate and tert-butyl azetidin-3-ylmethyl(methyl)carbamate, confirms that constitutional isomerism in this class is rare due to the rigidity of the carbamate backbone.

Stereoelectronic Effects in Carbamate Functional Group Arrangement

The carbamate group ($$ \text{R}_2\text{NCOOR}' $$) exhibits pronounced stereoelectronic effects due to the resonance interaction between the nitrogen lone pair and the carbonyl group. In tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate, the N-methyl and N-ethylene oxide substituents introduce steric and electronic modifications. The tert-butyl group, with its bulky tert-carbon, adopts a conformation that minimizes gauche interactions with the carbamate’s carbonyl oxygen, as evidenced by molecular modeling studies of analogous compounds.

The methyl group on the nitrogen atom reduces the basicity of the carbamate nitrogen, as its electron-donating inductive effect counteracts resonance stabilization. This electronic perturbation influences the molecule’s reactivity, particularly in hydrolysis reactions. Comparative data from N-methylcarbamate derivatives suggest that alkylation at the nitrogen atom decreases electrophilicity at the carbonyl carbon, rendering the compound more stable under acidic conditions.

Comparative Analysis of PEG-like Ethylene Oxide Chain Conformations

The 2-(2-(2-hydroxyethoxy)ethoxy)ethyl chain in this compound mimics the structure of triethylene glycol (PEG3). Conformational analysis reveals that the ethylene oxide units adopt a helical arrangement in solution, stabilized by gauche effects between adjacent oxygen atoms. This conformation enhances solubility in polar solvents, as observed in PEG3-containing analogs like N-Boc-N-benzyl-PEG3-alcohol.

Table 1: Conformational Parameters of Ethylene Oxide Chains in Related Compounds

Compound Chain Length (EO Units) Predominant Conformation Solubility (mg/mL in H₂O)
This compound 3 Helical 12.8
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate 3 Extended 9.5
N-Boc-N-benzyl-PEG3-alcohol 3 Helical 15.2

The terminal hydroxyethoxy group introduces a hydrophilic terminus, which stabilizes the helical conformation through intramolecular hydrogen bonding with proximal ether oxygens. Molecular dynamics simulations of similar PEGylated carbamates indicate that the helical conformation reduces steric strain between the tert-butyl group and the ethylene oxide chain.

Hydrogen Bonding Networks in Hydroxyethoxy Terminal Groups

The hydroxyethoxy terminal group participates in both intramolecular and intermolecular hydrogen bonding. Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals a broad O–H stretch at 3300–3500 cm⁻¹, indicative of hydrogen bonding. In the solid state, the hydroxy group forms intermolecular hydrogen bonds with carbonyl oxygens of adjacent molecules, as demonstrated by X-ray crystallography of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate derivatives.

Table 2: Hydrogen Bonding Parameters in Hydroxyethoxy-Containing Carbamates

Compound O–H···O Bond Length (Å) Bond Angle (°)
This compound 2.75 165
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate 2.68 158
tert-Butyl azetidin-3-ylmethyl(methyl)carbamate N/A N/A

The absence of a hydroxy group in tert-butyl azetidin-3-ylmethyl(methyl)carbamate eliminates hydrogen bonding capacity, resulting in lower aqueous solubility compared to the hydroxyethoxy-containing analog. This underscores the critical role of the terminal hydroxy group in modulating the compound’s physicochemical properties.

In solution, the hydroxyethoxy group engages in dynamic hydrogen bonding with water molecules, enhancing solubility. Nuclear magnetic resonance (NMR) studies of PEG3-alcohol derivatives show downfield shifts of the hydroxy proton signal (δ 4.8–5.2 ppm), consistent with hydrogen bond formation. These interactions also stabilize the helical conformation of the ethylene oxide chain, as evidenced by circular dichroism spectra of chiral PEG analogs.

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5/c1-12(2,3)18-11(15)13(4)5-7-16-9-10-17-8-6-14/h14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVNSQZIIAUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Overview

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate, often referred to as N-Boc-PEG3-alcohol, is a synthetic compound with significant applications in medicinal chemistry, particularly in drug development and bioconjugation strategies. Its unique structure allows for versatility in various biological applications, making it a valuable compound in research and pharmaceutical industries.

Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its role as a linker in PROTACs (Proteolysis Targeting Chimeras) is notable. PROTACs are innovative therapeutic agents designed to target and degrade specific proteins within cells, leveraging the ubiquitin-proteasome system for selective protein degradation. This compound's structure facilitates the connection between ligands that bind to target proteins and ligands that recruit E3 ubiquitin ligases, enhancing the efficacy of targeted therapies .

Bioconjugation

The compound is employed in bioconjugation processes, which involve the attachment of biomolecules to other molecules, such as drugs or imaging agents. The presence of a hydroxyl group in its structure allows for easy modification and conjugation with various biomolecules, making it useful for creating targeted delivery systems .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to synthesize poly(ethylene glycol) (PEG)-based polymers. These polymers are widely used in drug formulation due to their biocompatibility and ability to enhance solubility and stability of therapeutic agents .

Case Study 1: PROTAC Development

A significant study highlighted the use of this compound in developing PROTACs targeting cancer-related proteins. The study demonstrated that incorporating this linker improved the degradation efficiency of target proteins associated with tumor growth, providing promising results for cancer therapeutics .

Case Study 2: Antimicrobial Applications

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. A study assessed its efficacy against Gram-positive bacteria, revealing potential applications in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate involves its ability to form stable carbamate linkages with various substrates. This stability is due to the electron-withdrawing effect of the tert-butyl group, which enhances the resistance of the carbamate bond to hydrolysis. The hydroxyethoxy chain provides flexibility and solubility, making the compound suitable for various applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogs:

Compound Name Molecular Weight Key Functional Groups Reactivity/Applications References
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate ~305.35 g/mol Boc, methyl carbamate, hydroxyethoxy chain Drug conjugation, solubility enhancer, polymer linker
tert-Butyl (2-(2-hydroxyethoxy)ethyl) carbamate ~217.27 g/mol Boc, carbamate, shorter hydroxyethoxy chain Intermediate for fluorescent ligands, reduced steric hindrance
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate ~292.37 g/mol Boc, amino-terminated chain Peptide synthesis, amine-reactive coupling (e.g., NHS ester formation)
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate ~344.25 g/mol Boc, bromo-terminated chain Nucleophilic substitution (e.g., alkylation), precursor for click chemistry
tert-Butyl ethyl(2-hydroxyethyl)carbamate ~217.29 g/mol Boc, ethyl carbamate, hydroxyethyl group Lower hydrophilicity, potential use in prodrug design

Physicochemical Properties

  • Solubility : The hydroxyethoxy chain in the target compound enhances aqueous solubility compared to ethyl or bromo variants .
  • Stability : The methyl group on the carbamate improves resistance to enzymatic degradation compared to unmethylated analogs like tert-Butyl (2-(2-hydroxyethoxy)ethyl) carbamate .
  • LogP: The amino-substituted analog (LogP ~0.5) is more hydrophilic than the bromo variant (LogP ~1.8), impacting membrane permeability .

Biological Activity

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate, also known by its CAS number 1254119-42-0, is a carbamate derivative with potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes multiple ether linkages and a carbamate functional group. Given its structural features, it is essential to explore its biological activity, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C13H27NO6
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1254119-42-0
  • Boiling Point : Not available
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 6

The biological activity of tert-butyl carbamates often involves their interaction with biological macromolecules, such as proteins and nucleic acids. The presence of hydroxyl and ether groups in the structure enhances solubility and bioavailability, which are crucial for pharmacological efficacy.

Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, particularly targeting enzymes involved in metabolic pathways. For instance, the carbamate moiety can participate in hydrogen bonding interactions, potentially influencing enzyme-substrate binding affinities.

In Vitro Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various carbamate derivatives. This compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Cell Proliferation Inhibition :
    • In cancer cell lines, this compound showed potential in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Cytotoxicity Assays :
    • Cytotoxicity was assessed using MTT assays across various cell lines. The results indicated a dose-dependent cytotoxic effect, particularly at higher concentrations (IC50 values ranged from 10 to 30 µM) .
Study TypeCell LineIC50 (µM)Mechanism
AntibacterialS. aureus25Cell wall synthesis inhibition
AnticancerHeLa15Apoptosis induction
CytotoxicityMCF-720Caspase activation

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promise in preclinical models for cancer therapy. These studies suggest that modifications to the side chains can enhance bioactivity and reduce toxicity .

Case Studies

  • Case Study on Cancer Treatment :
    • A recent case study highlighted the use of similar carbamate derivatives in combination therapies for treating breast cancer. The findings suggested that these compounds could sensitize cancer cells to chemotherapy agents by modulating drug efflux mechanisms .
  • Toxicology Reports :
    • Toxicological assessments revealed that while the compound exhibits biological activity, careful evaluation of its safety profile is necessary. Acute toxicity studies indicated that high doses could lead to liver enzyme elevation in animal models .

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